1-Bromopentane-4,4,5,5,5-D5

Vue d'ensemble

Description

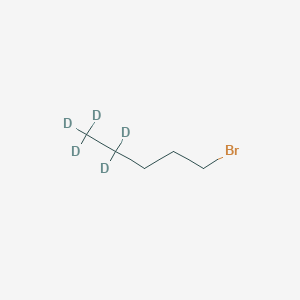

1-Bromopentane-4,4,5,5,5-D5 is a stable isotope-labelled compound . It is a type of bromoalkane, which is a group of compounds consisting of pentane isomers with one or more hydrogen atoms replaced by bromine atoms .

Synthesis Analysis

Most 1-bromoalkanes, including 1-Bromopentane-4,4,5,5,5-D5, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . The synthesis of this compound involves state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .Molecular Structure Analysis

The molecular formula of 1-Bromopentane-4,4,5,5,5-D5 is C5H6D5Br . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

1-Bromopentane-4,4,5,5,5-D5, like other bromoalkanes, is prepared by free-radical addition of hydrogen bromide to the 1-alkene . It can also be formed by the reaction of 1-pentanol with hydrogen bromide .Applications De Recherche Scientifique

Synthesis Applications

- Synthesis of l-bromopentane : Utilizing solid Mo-Ni catalysts, l-bromopentane is prepared from 1-pentanol and Br-containing substances, achieving a yield of 90% (Fan Ying, 2002).

- Synthesis of Nonlinear Chromophore 4'-(Pentyloxy)-4-Biphenyl Carbonitrile (5OCB) : 1-bromopentane is synthesized by the sulfur-bromine method for use in synthesizing 5OCB, showing that 1-bromopentane can be crucial in the synthesis of specialized organic compounds (Ruan Zhan-jun, 2005).

Chemical Properties and Interactions

- Study of Elimination Reactions : In an undergraduate organic laboratory setting, 1-bromopentane is used to investigate elimination reactions, showcasing its educational value in understanding organic chemistry (Devin R. Latimer, 2003).

- Conformational Studies in 1-bromopentane : Research on the Raman and infrared spectra of monodeuterated species of 1-bromopentane reveals insights into the conformational polymorphism and local conformation of alkyl chains (K. Ohno, H. Yoshida, H. Matsuura, 1996).

Physical Properties

- Density Measurements : The density of 1-bromopentane and other 1-bromoalkanes has been measured across a range of temperatures, contributing to a better understanding of their physical properties (M. Bolotnikov, Yurij A. Neruchev, O. S. Ryshkova, 2007).

Chemical Separation and Recognition

- Selective Recognition and Separation of Organic Isomers : The application of 1-bromopentane in the selective recognition and separation of organic isomers using pillararene-based charge-transfer cocrystals is a notable application in analytical chemistry (Shaoming Xue et al., 2022).

Ultrasonic Studies

- Ultrasonic Studies on Binary Liquid Mixtures : The role of 1-bromopentane in binary liquid mixtures with hydrocarbons was studied using ultrasonic methods, providing insights into its interaction with other compounds (S. Yadava, A. Yadav, 2005).

Safety And Hazards

1-Bromopentane-4,4,5,5,5-D5 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Propriétés

IUPAC Name |

5-bromo-1,1,1,2,2-pentadeuteriopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromopentane-4,4,5,5,5-D5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)

![[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1443036.png)